4-Methylnicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22592. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-2-3-8-4-6(5)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUZSTXNVMIDCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281715 | |

| Record name | 4-Methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3222-50-2 | |

| Record name | 4-Methylnicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3222-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 22592 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003222502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3222-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLNICOTINIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methylnicotinic Acid: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural modifications compared to the parent compound offer unique physicochemical properties that can influence its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound, presented in a format tailored for scientific professionals. The document includes tabulated quantitative data, detailed experimental protocols, and visual representations of its chemical structure and synthesis workflow.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems, aiding in an informed design for research and development.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂ | [1][2] |

| Molecular Weight | 137.14 g/mol | [1][3] |

| Melting Point | 215-217 °C | [4] |

| 217-221 °C | [5] | |

| Boiling Point (Predicted) | 304.1 ± 22.0 °C | [5] |

| Density (Predicted) | 1.230 ± 0.06 g/cm³ | [5] |

| Form | Crystalline Powder | [5] |

| Color | White to tan | [5] |

Table 2: Chemical Structure and Identifiers

| Identifier | Value | Source |

| IUPAC Name | 4-methylpyridine-3-carboxylic acid | [1] |

| CAS Number | 3222-50-2 | [1] |

| SMILES | CC1=C(C=NC=C1)C(=O)O | [2] |

| InChI | InChI=1S/C7H7NO2/c1-5-2-3-8-4-6(5)7(9)10/h2-4H,1H3,(H,9,10) | [1][6] |

| InChIKey | ZKUZSTXNVMIDCY-UHFFFAOYSA-N | [1][6] |

Table 3: Predicted Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 0.7 | [1] |

| pKa (Predicted) | 1.67 ± 0.25 | [5] |

Chemical Structure

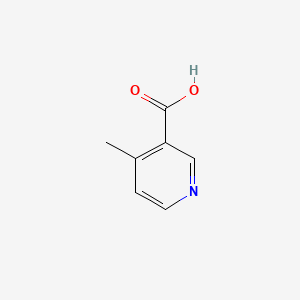

This compound possesses a pyridine ring substituted with a carboxylic acid group at position 3 and a methyl group at position 4. This substitution pattern influences the electronic distribution within the aromatic ring and the acidity of the carboxylic acid.

Caption: 2D representation of the this compound molecule.

Experimental Protocols

Synthesis of this compound from 3-Cyano-4-methylpyridine[4]

This protocol details the hydrolysis of 3-cyano-4-methylpyridine to yield this compound.

Materials:

-

3-cyano-4-methylpyridine

-

Sodium hydroxide (NaOH)

-

70% aqueous ethanol solution

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

To a mixture of sodium hydroxide (1.6 kg, 40.6 mol) and 70% aqueous ethanol solution (7.2 L), add 3-cyano-4-methylpyridine (1.2 kg, 10.2 mol).

-

Stir the reaction mixture under reflux conditions for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture by the slow dropwise addition of concentrated hydrochloric acid (4.06 L).

-

Remove the solvent under reduced pressure to obtain a white solid product.

-

Add ethanol (10 L) to the residue, heat to reflux, and maintain for 10 minutes.

-

Perform a hot filtration.

-

Evaporate the ethanol from the filtrate under reduced pressure (20 mmHg) to yield 4-methylpyridine-3-carboxylic acid as a white solid.

Yield: 1.33 kg (96%) Melting Point: 215-216°C

Caption: Workflow for the synthesis of this compound.

Analytical Characterization[4]

The synthesized this compound can be characterized using various spectroscopic techniques.

-

¹H NMR (DMSO-d₆, 300 MHz):

-

δ 11.9 (broad single peak, 1H, COOH)

-

δ 9.00 (single peak, 1H, pyridine ring H)

-

δ 8.72 (double peak, J = 4.9 Hz, 1H, pyridine ring H)

-

δ 7.67 (double peak, J = 4.9 Hz, 1H, pyridine ring H)

-

δ 2.67 (single peak, 3H, CH₃)

-

-

¹³C NMR (DMSO-d₆, 75 MHz):

-

δ 179.7 (COOH)

-

δ 166.4, 153.9, 148.2, 147.6, 128.3 (pyridine ring C)

-

δ 21.4 (CH₃)

-

-

Mass Spectrometry (ESI):

-

m/z 138.1 [M + H]⁺

-

m/z 136.1 [M - H]⁻

-

-

Infrared (KBr, cm⁻¹):

-

2423 (O-H stretching vibration)

-

1721 (C=O stretching vibration)

-

Biological Activity and Signaling Pathways

While this compound is a derivative of the biologically active nicotinic acid, specific details on its direct involvement in signaling pathways are not extensively documented in the provided search results. Nicotinic acid itself is known to interact with G-protein coupled receptors, such as GPR109A, leading to various downstream effects. Research into the biological activity of this compound and its derivatives is an active area. For instance, some derivatives of nicotinic acid have been investigated for their antimicrobial activities.[7] The methyl substitution at the 4-position is expected to alter the molecule's interaction with biological targets compared to nicotinic acid, potentially leading to novel pharmacological profiles. Further research is required to elucidate the specific signaling pathways modulated by this compound.

Conclusion

This technical guide has summarized the core chemical properties, structural details, and a verified synthesis protocol for this compound. The provided data serves as a foundational resource for researchers and professionals in drug development, facilitating a deeper understanding of this compound for future studies and applications. The distinct physicochemical characteristics imparted by the methyl group warrant further investigation into its biological activities and potential as a lead compound in medicinal chemistry.

References

- 1. This compound | C7H7NO2 | CID 229163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H7NO2) [pubchemlite.lcsb.uni.lu]

- 3. CAS 94015-05-1 | this compound - Synblock [synblock.com]

- 4. This compound | 3222-50-2 [chemicalbook.com]

- 5. This compound CAS#: 3222-50-2 [m.chemicalbook.com]

- 6. This compound(3222-50-2) 1H NMR [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

The Evolving Landscape of 4-Methylnicotinic Acid and Its Derivatives: A Technical Guide to Their Biological Activity

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of 4-methylnicotinic acid and its derivatives, targeting researchers, scientists, and professionals in drug development. The document synthesizes current scientific findings on the anti-inflammatory, anticancer, and antimicrobial properties of these compounds, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action through signaling pathway diagrams.

Introduction

This compound, a derivative of nicotinic acid (niacin or vitamin B3), serves as a versatile scaffold for the development of novel therapeutic agents. Its structural modifications have led to a diverse range of derivatives with significant pharmacological potential. This guide explores the multifaceted biological activities of these compounds, offering a comprehensive resource for the scientific community.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The following sections summarize the key findings and quantitative data associated with these activities.

Anti-inflammatory Activity

Nicotinic acid and its derivatives are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and modulation of inflammatory signaling pathways.[1][2]

Table 1: Anti-inflammatory Activity of Nicotinic Acid Derivatives

| Compound | Assay | Target | IC50 (µM) | Reference |

| Nicotinic Acid Derivative 4c | COX-2 Inhibition | COX-2 | Equipoten to Celecoxib | [3] |

| Nicotinic Acid Derivative 4f | COX-2 Inhibition | COX-2 | Equipoten to Celecoxib | [3] |

| Nicotinic Acid Derivative 3b | COX-2 Inhibition | COX-2 | Equipoten to Celecoxib | [3] |

| Nicotinic Acid Derivative 3e | COX-2 Inhibition | COX-2 | Equipoten to Celecoxib | [3] |

| Isonicotinate 5 | ROS Inhibition | Reactive Oxygen Species | 1.42 ± 0.1 µg/mL | [4] |

| Ibuprofen (Standard) | ROS Inhibition | Reactive Oxygen Species | 11.2 ± 1.9 µg/mL | [4] |

Anticancer Activity

Several derivatives of nicotinic acid have been investigated for their potential as anticancer agents. Their mechanisms often involve the inhibition of key signaling molecules crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6]

Table 2: Anticancer Activity of Pyridine and Nicotinic Acid Derivatives

| Compound | Cell Line | Assay | GI50/IC50 (µM) | Reference |

| Pyridine-urea 8e | MCF-7 | MTT Assay (48h) | 0.22 | [5] |

| Pyridine-urea 8n | MCF-7 | MTT Assay (48h) | 1.88 | [5] |

| Doxorubicin (Standard) | MCF-7 | MTT Assay | 1.93 | [5] |

| Pyridine derivative 10 | - | VEGFR-2 Kinase Assay | 0.12 | [6] |

| Sorafenib (Standard) | - | VEGFR-2 Kinase Assay | 0.10 | [6] |

| N-methyl-4-phenoxypicolinamide 8e | A549 | Cytotoxicity | 3.6 | [7][8] |

| N-methyl-4-phenoxypicolinamide 8e | H460 | Cytotoxicity | 1.7 | [7][8] |

| N-methyl-4-phenoxypicolinamide 8e | HT-29 | Cytotoxicity | 3.0 | [7][8] |

Antimicrobial Activity

Acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have shown promising activity against various bacterial strains.[9]

Table 3: Antimicrobial Activity of Nicotinic Acid Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Acylhydrazone 13 | Staphylococcus epidermidis ATCC 12228 | 1.95 | [9] |

| Acylhydrazone 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [9] |

| 1,3,4-oxadiazoline 25 | Bacillus subtilis ATCC 6633 | 7.81 | [9] |

| 1,3,4-oxadiazoline 25 | Staphylococcus aureus ATCC 6538 | 7.81 | [9] |

| 1,3,4-oxadiazoline 25 | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Anti-inflammatory Assay: COX-2 Inhibitor Screening

This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme.

Protocol:

-

Enzyme Preparation: Human recombinant COX-2 is thawed on ice and diluted to a working concentration of 17.5 ng/µl with COX Assay Buffer.[10]

-

Assay Plate Preparation: 20 µl of the diluted COX-2 enzyme is added to all wells of a 96-well plate, except for the "Negative Control" wells, which receive 70 µl of COX Assay Buffer.[10]

-

Inhibitor Addition: Prepare serial dilutions of the test inhibitor at a concentration 10-fold higher than the desired final concentration. Add 10 µl of the diluted test inhibitor to the designated wells. For positive and negative controls, a diluent solution (e.g., 10% DMSO in COX Assay Buffer) is used.[10]

-

Reagent Addition: Add 10 µl of 10-fold diluted Amplex™ Red to all wells.[10]

-

Substrate Preparation and Reaction Initiation: Prepare a 0.5 mM solution of arachidonic acid. Initiate the reaction by adding 10 µl of the arachidonic acid solution to all wells.[10]

-

Measurement: The fluorescence is measured at an excitation wavelength of 535 nm and an emission wavelength of 587 nm. The IC50 value is calculated from the concentration-inhibition response curve.[11]

In Vitro Anticancer Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells per well and allow them to attach for 24 hours.[12]

-

Compound Treatment: Prepare stock solutions of the test compounds in DMSO and dilute them in the culture medium to the desired concentrations. The final DMSO concentration should be less than 0.5%. Expose the cells to the compounds for 48 hours.[12]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

-

Formazan Solubilization: Dissolve the resulting formazan crystals in 100 µL of DMSO.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The GI50 (concentration for 50% growth inhibition) is then calculated.[12]

In Vitro Antimicrobial Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 10^7-10^8 CFU/ml).[14]

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[15][16]

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.[14]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its derivatives are mediated through their interaction with specific cellular signaling pathways.

Anti-inflammatory Signaling Pathway

Nicotinic acid and its derivatives can suppress inflammation by inhibiting the NF-κB pathway and activating the JAK2/STAT3 signaling pathway.

Anticancer Signaling Pathway (VEGFR-2 Inhibition)

Certain derivatives act as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, which is critical for tumor growth and metastasis.

Experimental Workflow: General Overview

The development and evaluation of new this compound derivatives typically follow a structured workflow from synthesis to biological characterization.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The data and protocols presented in this technical guide underscore their potential in the development of new therapies for inflammatory diseases, cancer, and infectious diseases. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Mechanism of Action of 4-Methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylnicotinic acid, a derivative of nicotinic acid (niacin), is a compound of significant interest in pharmacological research due to its structural similarity to niacin, a well-established therapeutic agent for dyslipidemia. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound in biological systems. The primary focus is on its interaction with the G protein-coupled receptor GPR109A, the subsequent downstream signaling cascades, and its potential effects on various enzymatic pathways. This document synthesizes available data, details relevant experimental methodologies, and provides visual representations of the key biological processes to facilitate a deeper understanding for researchers and professionals in drug development.

Primary Pharmacological Target: GPR109A Receptor Activation

The principal mechanism of action for this compound is believed to be its function as an agonist for the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). GPR109A is a Gi/o-coupled receptor predominantly expressed in adipocytes and immune cells.[1]

GPR109A-Mediated Signaling Pathways

Upon binding of an agonist like this compound, GPR109A initiates two primary signaling cascades:

-

Gαi-Mediated Pathway: The activation of the inhibitory G protein, Gαi, leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). In adipocytes, this reduction in cAMP levels leads to the decreased activity of hormone-sensitive lipase, resulting in the inhibition of lipolysis and a subsequent reduction in the release of free fatty acids (FFAs) into the circulation.

-

β-Arrestin-Mediated Pathway: Agonist binding also promotes the phosphorylation of the GPR109A intracellular domains by G protein-coupled receptor kinases (GRKs). This phosphorylation facilitates the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders further G protein coupling, leading to signal desensitization. Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G protein-independent signaling cascades that can influence cellular processes such as inflammation.

References

An In-depth Technical Guide on the Solubility, Stability, and Degradation of 4-Methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylnicotinic acid, also known as 4-methylpyridine-3-carboxylic acid, is a derivative of nicotinic acid (Niacin or Vitamin B3).[1][2][3] Its structural similarity to nicotinic acid suggests potential applications in pharmaceutical and agrochemical research. A thorough understanding of its physicochemical properties, including solubility, stability, and degradation profile, is paramount for its development as a potential active pharmaceutical ingredient (API) or a key intermediate. This technical guide provides a comprehensive overview of the available data on this compound, supplemented with information from closely related compounds where specific data is lacking. It also details the standard experimental protocols for determining these critical parameters.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Formula | C₇H₇NO₂ | [1][2][3][4] |

| Molecular Weight | 137.14 g/mol | [1][3][4] |

| CAS Number | 3222-50-2 | [1][2][4] |

| Melting Point | 217-221 °C | [1] |

| Appearance | White to tan crystalline powder | [1] |

| pKa | 1.67±0.25 (Predicted) |

Solubility

Quantitative solubility data for this compound is not extensively available in the public domain. However, based on its structure as a pyridine carboxylic acid, its solubility is expected to be pH-dependent and influenced by the polarity of the solvent.

Aqueous Solubility

The carboxylic acid moiety suggests that this compound will exhibit higher solubility in alkaline aqueous solutions due to the formation of a soluble salt. Conversely, in acidic solutions, the pyridine nitrogen can be protonated, which may also influence solubility. For the parent compound, nicotinic acid, the solubility in water is reported to be 1 mg/ml.[5]

Solubility in Organic Solvents

Nicotinic acid is soluble in organic solvents like DMSO and dimethyl formamide.[5] Given the structural similarity, this compound is also expected to be soluble in polar organic solvents. The solubility of nicotinic acid in various organic solvents is provided in the table below as a reference.[6][7][8]

| Solvent | Molar Solubility of Nicotinic Acid (mol·dm⁻³) at 298.2 K |

| Water | 0.86 |

| Methanol | Data not available |

| Ethanol | > Water |

| Propanone (Acetone) | < Water |

| Diethyl ether | < Acetone |

| Acetonitrile | < Diethyl ether |

| Dimethyl sulfoxide (DMSO) | >> Ethanol |

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound involves the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffers of different pH, ethanol, methanol, DMSO)

-

Shaking incubator or water bath

-

Centrifuge

-

Analytical balance

-

HPLC with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the analytical range of the HPLC method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

The following diagram illustrates the general workflow for solubility determination.

Caption: A flowchart of the experimental workflow for determining the solubility of a compound.

Stability

The stability of an API is a critical parameter that influences its shelf-life, storage conditions, and formulation development. Forced degradation studies are performed to identify the likely degradation products and to develop stability-indicating analytical methods.[9][10]

pH-Dependent Stability (Hydrolysis)

The stability of this compound in aqueous solutions is expected to be influenced by pH. As a carboxylic acid, it may be susceptible to degradation under certain pH conditions, although pyridine carboxylic acids are generally stable. For esters of nicotinic acid, hydrolysis to nicotinic acid is a known degradation pathway, and this process is catalyzed by both acid and base.[11]

Thermal Stability

Information on the thermal stability of this compound is limited. The melting point of 217-221 °C suggests it is a thermally stable solid.[1] However, at elevated temperatures, particularly in solution, degradation may occur.

Photostability

Pyridine derivatives can be susceptible to photodegradation.[12] Exposure to UV or visible light may induce degradation of this compound.

Oxidative Stability

The pyridine ring is generally stable to oxidation. However, under strong oxidative conditions, degradation can occur.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Water bath or oven

-

Photostability chamber

-

HPLC with a photodiode array (PDA) detector

-

LC-MS for identification of degradation products

Procedure:

-

Acid Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 N HCl) and heat (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in a basic solution (e.g., 0.1 N NaOH) and heat (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of 4-methylnicottinic acid with hydrogen peroxide (e.g., 3%) at room temperature for a specified time.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C) for a specified time. Also, heat a solution of the compound.

-

Photolytic Degradation: Expose a solution of this compound to UV and visible light in a photostability chamber.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The use of a PDA detector can help in assessing the peak purity of the parent compound and detecting the formation of degradation products. LC-MS can be used to identify the mass of the degradation products to aid in structure elucidation.

The following diagram outlines the general workflow for forced degradation studies.

Caption: A flowchart illustrating the typical workflow for conducting forced degradation studies.

Degradation Pathways

Specific degradation pathways for this compound have not been detailed in the reviewed literature. However, based on the known degradation of nicotinic acid and other pyridine derivatives, potential degradation pathways can be postulated.

-

Decarboxylation: Under thermal stress, decarboxylation of the carboxylic acid group could occur, leading to the formation of 4-methylpyridine.

-

Oxidation of the Methyl Group: The methyl group could be susceptible to oxidation, potentially forming 4-hydroxymethylnicotinic acid or further to 4-formylnicotinic acid and ultimately to pyridine-3,4-dicarboxylic acid.

-

Ring Opening: Under harsh conditions (e.g., strong oxidation or photolysis), cleavage of the pyridine ring could occur, leading to various smaller, aliphatic molecules. The biodegradation of nicotinic acid is known to proceed via ring hydroxylation followed by cleavage.[13]

The following diagram illustrates a potential degradation pathway for this compound based on general chemical principles.

Caption: A diagram showing potential degradation pathways for this compound.

Conclusion

This technical guide has summarized the currently available information on the solubility, stability, and degradation of this compound. While specific quantitative data for this compound is limited, this guide provides a framework for its characterization based on data from closely related compounds and established experimental protocols. For drug development professionals, it is crucial to perform comprehensive experimental studies as outlined to establish a complete physicochemical profile of this compound. The provided methodologies and potential degradation pathways offer a solid foundation for initiating such investigations. The development of a validated stability-indicating analytical method will be a key step in ensuring the quality, safety, and efficacy of any potential product containing this molecule.

References

- 1. 4-Methylpyridine-3-carboxylic acid 97 3222-50-2 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H7NO2 | CID 229163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. 4-Methylpyridine-3-carboxylic Acid: Properties, Uses, Safety Data & Supplier Information | Buy 4-Methylniacinic Acid China [pipzine-chem.com]

- 6. Solubility and thermodynamic parameters of nicotinic acid in different solvents [repositorio.udesc.br]

- 7. refp.cohlife.org [refp.cohlife.org]

- 8. researchgate.net [researchgate.net]

- 9. ijrpp.com [ijrpp.com]

- 10. pharmoutsourcing.com [pharmoutsourcing.com]

- 11. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

A Comprehensive Scientific Review of 4-Methylnicotinic Acid

Abstract

4-Methylnicotinic acid, also known as 4-methylpyridine-3-carboxylic acid, is a derivative of nicotinic acid (Vitamin B3). While not as extensively studied as its parent compound, it serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting respiratory and inflammatory diseases.[1] This technical guide provides a comprehensive review of the available scientific literature on this compound, consolidating data on its chemical and physical properties, synthesis protocols, and known biological roles. Due to the limited direct research on its specific pharmacological activity, this review also explores potential signaling pathways inferred from the well-documented mechanisms of nicotinic acid and other nicotinic compounds. This paper aims to serve as a foundational resource for researchers, scientists, and professionals in drug development by presenting quantitative data in structured tables, detailing experimental procedures, and visualizing key processes and pathways.

Chemical and Physical Properties

This compound is a white to tan crystalline powder.[2] Its fundamental chemical and physical properties are summarized from various chemical databases and supplier information.

Chemical Identifiers and Molecular Properties

The primary identifiers and molecular characteristics of this compound are presented below.

| Property | Value | Source(s) |

| IUPAC Name | 4-methylpyridine-3-carboxylic acid | [3] |

| Synonyms | 4-Picolinic acid, 4-Methyl-3-pyridinecarboxylic acid | [1][3] |

| CAS Number | 3222-50-2 | [3] |

| Molecular Formula | C7H7NO2 | [3][4] |

| Molecular Weight | 137.14 g/mol | [3][4] |

| Canonical SMILES | CC1=C(C=NC=C1)C(=O)O | [3] |

| InChIKey | ZKUZSTXNVMIDCY-UHFFFAOYSA-N | [3] |

Physicochemical Data

This table summarizes the key physicochemical data for this compound. Predicted values are noted where applicable.

| Property | Value | Source(s) |

| Appearance | White to tan crystalline powder | [2] |

| Melting Point | 215-217 °C / 217-221 °C | [2][4] |

| Boiling Point | 304.1 ± 22.0 °C (Predicted) | [2] |

| Density | 1.230 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 1.67 ± 0.25 (Predicted) | [2] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [2] |

Spectroscopic Data

Key spectroscopic data for the characterization of this compound are provided.[4]

| Spectrum Type | Peaks | Source(s) |

| IR (KBr, cm⁻¹) | 2423 (O-H stretch), 1721 (C=O stretch) | [4] |

| ¹H NMR (DMSO-d6) | δ 11.9 (s, 1H, COOH), 9.00 (s, 1H, pyridine H), 8.72 (d, 1H, pyridine H), 7.67 (d, 1H, pyridine H), 2.67 (s, 3H, CH3) | [4] |

| ¹³C NMR (DMSO-d6) | δ 179.7 (COOH), 166.4, 153.9, 148.2, 147.6, 128.3 (pyridine C), 21.4 (CH3) | [4] |

| MS (ESI) | m/z 138.1 [M + H]⁺, 136.1 [M - H]⁻ | [4] |

Synthesis Protocol

The most commonly cited method for the synthesis of this compound is the hydrolysis of 3-cyano-4-methylpyridine.

Experimental Protocol: Hydrolysis of 3-Cyano-4-methylpyridine

This protocol is adapted from a general procedure described in the literature.[2][4]

-

Reaction Setup : To a mixture of sodium hydroxide (1.6 kg, 40.6 mol) and a 70% aqueous ethanol solution (7.2 L), add 3-cyano-4-methylpyridine (1.2 kg, 10.2 mol).

-

Reflux : Stir the reaction mixture under reflux conditions for 2 hours.

-

Acidification : After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid (4.06 L) dropwise to acidify the mixture.

-

Solvent Removal : Remove the solvent under reduced pressure, which will yield a white solid product.

-

Purification : Add ethanol (10 L) to the residue and heat to reflux for 10 minutes.

-

Isolation : Perform a hot filtration. Evaporate the ethanol from the filtrate under reduced pressure (20 mmHg) to yield 4-methylpyridine-3-carboxylic acid as a white solid.

-

Yield : The reported yield for this procedure is approximately 96% (1.33 kg).[2][4]

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Applications

This compound is primarily recognized as a fine chemical and an intermediate for the synthesis of pharmaceuticals.[1] Its documented applications include:

-

Pharmaceutical Intermediate : It is used in the synthesis of drugs designed to treat respiratory and inflammatory diseases.[1]

-

Biosynthetic Precursor : It can act as a precursor in the biosynthesis of NAD/NADP.[1]

-

Research Chemical : It is used for the synthesis of nicotinic acid adenine dinucleotide phosphate (NADP) analogs for research purposes.[2][4]

Inferred Signaling Pathways

While direct studies on the receptor interactions and signaling of this compound are lacking, its structural similarity to nicotinic acid allows for informed inference. Nicotinic acid is known to interact with specific G protein-coupled receptors (GPCRs) and influence downstream pathways.

Nicotinic acid is an agonist for the G protein-coupled receptor HM74A (also known as GPR109A).[5] Activation of this receptor, which is coupled to a Gi protein, can lead to the enhancement of arachidonic acid (AA) release. This pathway is strongly implicated in the skin flushing side effect of niacin therapy but also points to a mechanism for influencing lipid metabolism.[5]

Caption: Inferred HM74A receptor signaling pathway for nicotinic compounds.

Many nicotinic compounds act as agonists at nicotinic acetylcholine receptors (nAChRs). Sustained stimulation of nAChRs, particularly the α7 subtype which is highly permeable to calcium, can trigger intracellular signaling cascades that promote neuronal survival.[6] A key pathway involved is the activation of the phosphoinositide 3-kinase (PI3K)-Akt signaling cascade, which is a major pathway for neuroprotection.[6]

Caption: General neuroprotective signaling via the nAChR-PI3K-Akt pathway.

Pharmacokinetics and Toxicology

Pharmacokinetics

There is no specific pharmacokinetic data available in the reviewed literature for this compound. However, for the parent compound, nicotinic acid, absorption from the stomach and small intestine is rapid and nearly complete, even at high doses.[7] Peak plasma concentrations are typically reached within 30 to 60 minutes after an oral dose.[7] Approximately 88% of a dose is eliminated by the kidneys as either unchanged nicotinic acid or its primary metabolite, nicotinuric acid.[7] The specific effects of the 4-position methyl group on absorption, distribution, metabolism, and excretion are unknown and represent a significant gap in the literature.

Toxicology and Safety

This compound is classified as an irritant. The Global Harmonized System (GHS) classifications and precautionary statements are summarized below.

| Hazard Class | GHS Code | Statement | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][8][9] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][8][9] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3][8][9] |

| Precautionary Category | GHS Code | Statement | Source(s) |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [9] |

| Prevention | P280 | Wear protective gloves/eye protection/face protection. | [9] |

| Response (Skin) | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [9] |

| Response (Eyes) | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [3] |

| Disposal | P501 | Dispose of contents/container in accordance with national regulations. | [3] |

Conclusion

This compound is a well-characterized compound in terms of its chemical properties and synthesis. Its primary role is established as a valuable building block in the pharmaceutical industry. However, there is a notable absence of research into its specific biological activities, receptor interactions, and pharmacokinetic profile. While inferences can be drawn from its parent compound, nicotinic acid, dedicated studies are required to elucidate the pharmacological effects of the 4-methyl substitution. Future research should focus on screening this compound for activity at known nicotinic acid receptors (e.g., HM74A) and nAChRs, as well as conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies. Such data would be invaluable for assessing its potential as a therapeutic agent in its own right, beyond its current use as a synthetic intermediate.

References

- 1. This compound (3222-50-2) at Nordmann - nordmann.global [nordmann.global]

- 2. This compound CAS#: 3222-50-2 [m.chemicalbook.com]

- 3. This compound | C7H7NO2 | CID 229163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 3222-50-2 [chemicalbook.com]

- 5. Enhancement of arachidonic acid signaling pathway by nicotinic acid receptor HM74A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. This compound | 3222-50-2 [amp.chemicalbook.com]

The Dawn of a New Therapeutic Era: An In-depth Technical Guide to 4-Methylnicotinic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-methylnicotinic acid are emerging as a promising class of therapeutic agents with a diverse range of potential applications, primarily centered around their potent anti-inflammatory, immunomodulatory, and metabolic regulatory effects. This technical guide delves into the core scientific principles underlying the therapeutic potential of these analogs, with a specific focus on their interaction with the G-protein coupled receptor 109A (GPR109A). This document provides a comprehensive overview of their mechanism of action, summarizes key quantitative bioactivity data, and presents detailed experimental protocols for their evaluation, aiming to equip researchers and drug development professionals with the foundational knowledge required to advance these promising compounds towards clinical application.

Introduction

This compound, a derivative of nicotinic acid (niacin), serves as a foundational scaffold for the development of novel therapeutic compounds. While nicotinic acid itself has been utilized for decades in the management of dyslipidemia, its clinical utility is often hampered by undesirable side effects, most notably cutaneous flushing. The development of this compound analogs is driven by the pursuit of compounds with improved therapeutic indices, retaining the beneficial effects of nicotinic acid while minimizing adverse reactions. These analogs have shown significant promise in preclinical studies for a variety of conditions, including atherosclerosis, neuroinflammatory diseases, and certain types of cancer.

Mechanism of Action: The GPR109A Signaling Axis

The primary molecular target for this compound and its analogs is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). GPR109A is predominantly expressed on adipocytes and various immune cells, including monocytes, macrophages, and neutrophils.[1] The activation of GPR109A initiates a cascade of intracellular signaling events that underpin the therapeutic effects of its ligands.

Upon agonist binding, GPR109A couples to inhibitory G-proteins of the Gi/o family. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This Gi-mediated pathway is largely responsible for the anti-lipolytic effects observed with nicotinic acid and its analogs.

Furthermore, GPR109A activation can also trigger a G-protein-independent signaling pathway through the recruitment of β-arrestin proteins.[2] This pathway is implicated in receptor internalization and can initiate distinct downstream signaling cascades, including the activation of the ERK1/2 MAP kinase pathway.[3] The differential activation of these pathways by various analogs may account for variations in their therapeutic profiles and side-effect liabilities.

Below is a diagram illustrating the core GPR109A signaling pathways.

Therapeutic Applications and Quantitative Bioactivity

The therapeutic potential of this compound analogs spans several key areas, driven by their anti-inflammatory and metabolic effects.

Anti-inflammatory and Immunomodulatory Effects

Activation of GPR109A on immune cells has been shown to exert potent anti-inflammatory effects. This includes the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the suppression of inflammatory cell recruitment. These properties make this compound analogs attractive candidates for the treatment of chronic inflammatory diseases.

| Compound/Analog | Target/Assay | IC50/EC50 | Reference |

| Nicotinic Acid Derivatives | |||

| Compound 4c (2-bromophenyl substituent) | Analgesic and Anti-inflammatory activity | Displayed distinctive activity | [3] |

| Compounds 4d, 4f, 4g, 4h, 5b | Nitrite Inhibition (RAW 264.7 cells) | MTT results: 86.109 ± 0.51 to 119.084 ± 0.09 | [1] |

| Organotin(IV) Derivatives | |||

| Compound 5c | VEGFR-2 Inhibition | IC50 = 0.068 μM | [4] |

| HCT-15 cell line cytotoxicity | Higher than doxorubicin | [4] | |

| PC-3 cell line cytotoxicity | Higher than doxorubicin | [4] |

Dyslipidemia and Atherosclerosis

Mirroring the action of nicotinic acid, its 4-methylated analogs are being investigated for their potential to modulate lipid profiles. By activating GPR109A on adipocytes, these compounds can inhibit lipolysis, leading to a reduction in the release of free fatty acids into the circulation. This, in turn, can decrease the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL), ultimately lowering LDL ("bad") cholesterol and raising HDL ("good") cholesterol levels.

Quantitative data for specific this compound analogs in lipid-lowering assays is an active area of research and is not yet extensively published in a comparative format.

Anticancer Potential

Emerging evidence suggests that GPR109A may act as a tumor suppressor in certain cancers.[5][6] Activation of GPR109A in some cancer cell lines has been shown to induce apoptosis and inhibit cell proliferation.[7] Furthermore, some novel nicotinic acid derivatives have demonstrated potent inhibitory activity against key cancer-related targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.

GPR109A Activation Assay (cAMP Measurement)

This assay is fundamental to determining the potency and efficacy of analogs in activating the Gi-mediated signaling pathway of GPR109A.

Workflow Diagram:

Detailed Protocol:

-

Cell Culture: Culture a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium.

-

Cell Seeding: Seed the cells into a 384-well white, solid-bottom assay plate at a density optimized for the specific cell line and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of the this compound analog in a suitable assay buffer.

-

Compound Incubation: Aspirate the growth medium from the cells and add the diluted compound solutions. Incubate for a predetermined time (e.g., 30 minutes) at room temperature.

-

Adenylyl Cyclase Stimulation: Add a solution of forskolin (an adenylyl cyclase activator) to all wells, except for the negative control, to stimulate cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or luminescence-based assays) according to the manufacturer's instructions.

-

Data Analysis: Plot the resulting signal as a function of the analog concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model to assess the in vivo anti-inflammatory potential of novel compounds.[8][9][10][11][12]

Workflow Diagram:

Detailed Protocol:

-

Animals: Use male Wistar or Sprague-Dawley rats weighing between 150-200g.

-

Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., indomethacin), and groups for different doses of the this compound analog.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compounds and controls via an appropriate route (e.g., intraperitoneal or oral) 30-60 minutes before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The increase in paw volume is calculated as the difference between the final and initial paw volumes. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Measurement of TNF-α Production (ELISA)

This protocol outlines the quantification of TNF-α in cell culture supernatants or biological fluids using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[4][13][14][15][16]

Detailed Protocol:

-

Plate Preparation: Coat a 96-well microplate with a capture antibody specific for TNF-α and incubate overnight. Wash the plate to remove unbound antibody.

-

Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer.

-

Sample and Standard Incubation: Add standards of known TNF-α concentrations and the experimental samples (e.g., cell culture supernatants) to the wells. Incubate to allow TNF-α to bind to the capture antibody.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the captured TNF-α.

-

Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated detection antibody.

-

Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change.

-

Reaction Termination and Measurement: Stop the reaction by adding a stop solution (e.g., sulfuric acid). Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of TNF-α in the experimental samples.

Conclusion and Future Directions

This compound analogs represent a promising frontier in drug discovery. Their ability to selectively modulate the GPR109A signaling pathway offers a versatile platform for the development of novel therapeutics for a range of inflammatory and metabolic disorders. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the structure-activity relationships, optimize the pharmacological profiles, and ultimately translate these promising compounds into clinically effective treatments. Future research should focus on elucidating the nuanced roles of the Gi and β-arrestin pathways in the therapeutic effects of different analogs, as well as conducting comprehensive preclinical and clinical studies to validate their efficacy and safety in human diseases.

References

- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. novamedline.com [novamedline.com]

- 5. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. inotiv.com [inotiv.com]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. mpbio.com [mpbio.com]

- 14. denovobiolabs.com [denovobiolabs.com]

- 15. nwlifescience.com [nwlifescience.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

4-Methylnicotinic Acid Metabolism: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylnicotinic acid, a derivative of nicotinic acid (niacin), holds potential significance in various biological and pharmaceutical contexts. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential drug-drug interactions. This technical guide provides a comprehensive overview of the predicted metabolic pathways of this compound, drawing upon established metabolic routes of nicotinic acid and other structurally related pyridine compounds. Detailed experimental protocols are provided to enable researchers to investigate and validate these proposed pathways, alongside structured tables for the presentation of quantitative data.

Introduction

Nicotinic acid is a well-characterized vitamin and therapeutic agent with diverse metabolic pathways. However, the metabolic profile of its methylated analogue, this compound, remains largely unexplored. This guide aims to bridge this knowledge gap by proposing a series of probable metabolic transformations based on analogous biochemical reactions. The primary metabolic events are anticipated to involve modification of both the carboxylic acid group and the pyridine ring, including the methyl substituent.

Predicted Metabolic Pathways of this compound

Based on the known metabolism of nicotinic acid and other pyridine derivatives, the metabolism of this compound is likely to proceed through several key pathways, including oxidation, N-oxidation, and conjugation reactions.

Phase I Metabolism: Oxidation

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For this compound, oxidation is a probable initial metabolic step.

-

Hydroxylation of the Methyl Group: The methyl group at the 4-position is a likely target for oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of a primary alcohol, 4-(hydroxymethyl)nicotinic acid. This alcohol can be further oxidized to an aldehyde and subsequently to a carboxylic acid, yielding pyridine-3,4-dicarboxylic acid (also known as lutidinic acid).

-

Hydroxylation of the Pyridine Ring: Direct hydroxylation of the pyridine ring is another possibility, catalyzed by CYP enzymes or other oxidoreductases. This could result in the formation of various hydroxylated isomers of this compound.

-

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form this compound N-oxide.

Phase II Metabolism: Conjugation

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion.

-

Glucuronidation: The carboxylic acid group of this compound or its hydroxylated metabolites can be conjugated with glucuronic acid, a common pathway for carboxylic acid-containing drugs. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Amino Acid Conjugation: Similar to nicotinic acid forming nicotinuric acid (a glycine conjugate), this compound may be conjugated with amino acids such as glycine or taurine.

-

Sulfation: Hydroxylated metabolites of this compound could potentially undergo sulfation, a conjugation reaction catalyzed by sulfotransferases (SULTs).

The following diagram illustrates the hypothesized metabolic pathways of this compound.

Experimental Protocols

To investigate the metabolism of this compound, a combination of in vitro and in vivo studies is recommended.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to identify Phase I metabolites of this compound.

Objective: To determine the metabolic stability and identify metabolites of this compound when incubated with liver microsomes.

Materials:

-

This compound

-

Pooled liver microsomes (human, rat, mouse, etc.)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Prepare a reaction mixture containing phosphate buffer, liver microsomes, and this compound (final concentration typically 1-10 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Sample Quenching and Preparation:

-

Stop the reaction by adding 2 volumes of ice-cold acetonitrile to each aliquot.

-

Vortex and centrifuge to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method.

-

Monitor for the disappearance of the parent compound (this compound) and the appearance of potential metabolites.

-

Characterize potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

4-Methylnicotinic Acid: A Technical Guide to Safety, Toxicity, and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, toxicity, and handling of 4-Methylnicotinic acid. The information is intended to guide researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting. Due to the limited availability of direct toxicological data for this compound, information from the structurally related and well-studied compound, nicotinic acid, is included for comparative purposes and to infer potential hazards.

Chemical and Physical Properties

This compound, also known as 4-methylpyridine-3-carboxylic acid, is a derivative of nicotinic acid (Vitamin B3). The hydrochloride salt is also commonly used in laboratory settings.

| Property | This compound | This compound Hydrochloride | Reference |

| CAS Number | 3222-50-2 | 94015-05-1 | [1] |

| Molecular Formula | C₇H₇NO₂ | C₇H₇NO₂ · HCl | [1] |

| Molecular Weight | 137.14 g/mol | 173.60 g/mol | [1][2] |

| Appearance | White to tan crystalline powder | Light brown solid | [3][4] |

| Melting Point | 217-221 °C | Not available | [3] |

| Solubility | Not available | Not available | |

| Hygroscopicity | Not specified | Hygroscopic | [4] |

Safety and Hazard Information

GHS Classification

This compound and its hydrochloride salt are classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Hazard Category | GHS Hazard Statement | Reference |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | [1] |

Precautionary Statements and First Aid

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash face, hands, and any exposed skin thoroughly after handling.[4]

-

P271: Use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

Response and First Aid:

-

If on skin (P302 + P352): Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4]

-

If inhaled (P304 + P340): Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]

-

If in eyes (P305 + P351 + P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

-

If swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4]

Handling and Storage

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] For the hydrochloride salt, it is recommended to store under an inert atmosphere as it is air sensitive.[4]

Toxicological Data

Direct and comprehensive toxicological data for this compound is limited. The following table includes data for the parent compound, nicotinic acid, to provide an indication of potential toxicity.

| Toxicological Endpoint | This compound | Nicotinic Acid | Reference |

| Acute Oral Toxicity (LD50) | Data not available | 6,450 mg/kg (rat, female) | [6] |

| 7,000 mg/kg (rat) | [7] | ||

| Acute Dermal Toxicity (LD50) | Data not available | > 2,000 mg/kg (rat) | [8] |

| Genotoxicity | Data not available | Not mutagenic in bacterial strains; did not induce clastogenic effects in in vitro and in vivo micronucleus testing in mice.[9] However, one study showed an increase in sister chromatid exchanges in peripheral blood lymphocytes of smokers supplemented with nicotinic acid.[10] | [9][10] |

| Carcinogenicity | Data not available | No increased incidence of tumors was observed in a lifetime carcinogenicity study in Swiss mice.[9] | [9] |

| Reproductive Toxicity | Data not available | Developmental toxicity was only seen at levels that were maternally toxic, with no evidence of teratogenicity in rats.[9] | [9] |

Metabolism and Potential Signaling Pathways

Metabolism

The metabolism of this compound has not been explicitly studied. However, based on the metabolism of nicotinic acid, a probable metabolic pathway can be proposed. Nicotinic acid is primarily metabolized in the liver.[4] The excess is methylated to N¹-methylnicotinamide and excreted in the urine as such or as oxidized metabolites.[4] It is plausible that this compound undergoes similar metabolic transformations, including potential conjugation and excretion.

GPR109A Signaling Pathway

Nicotinic acid is a known agonist of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂).[5] Given its structural similarity, this compound is also likely to act as an agonist at this receptor. Activation of GPR109A is primarily coupled to an inhibitory G protein (Gαi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11] This pathway is responsible for the anti-lipolytic effects of nicotinic acid.[5] GPR109A can also signal through a β-arrestin-dependent pathway, which is associated with the flushing side effect of niacin.[5]

Experimental Protocols

Synthesis and Purification of this compound

A general method for the synthesis of this compound involves the hydrolysis of 3-cyano-4-methylpyridine.[12] Purification is typically achieved through recrystallization or silica gel column chromatography.

Materials:

-

3-cyano-4-methylpyridine

-

Sodium hydroxide (NaOH)

-

70% aqueous ethanol

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Silica gel (for column chromatography)

-

n-hexane and ethyl acetate (or other suitable solvent system for chromatography)

Procedure:

-

Hydrolysis: Add 3-cyano-4-methylpyridine to a mixture of sodium hydroxide and 70% aqueous ethanol. Reflux the reaction mixture for approximately 2 hours.[12]

-

Acidification: After cooling to room temperature, acidify the mixture by the slow dropwise addition of concentrated hydrochloric acid.[12]

-

Isolation of Crude Product: Remove the solvent under reduced pressure to obtain the crude solid product.[12]

-

Purification by Recrystallization: Add ethanol to the crude residue and heat to reflux for 10 minutes. Perform a hot filtration and then evaporate the ethanol under reduced pressure to yield the purified this compound as a white solid.[12]

-

Alternative Purification by Column Chromatography: If further purification is required, the crude product can be purified by silica gel column chromatography using a suitable eluent system, such as a gradient of n-hexane and ethyl acetate.[13] Monitor the fractions by thin-layer chromatography (TLC) to isolate the pure compound.

In Vitro Skin Irritation Test (General Protocol)

This protocol is a generalized procedure based on established in vitro methods using reconstructed human epidermis (RhE) models, such as the EpiDerm™ Skin Irritation Test.[14][15]

Principle: The potential of a chemical to cause skin irritation is assessed by measuring its cytotoxic effect on a reconstructed human epidermal model. Cell viability is determined using the MTT assay, where viable cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate, which is then quantified spectrophotometrically.[16]

Materials:

-

Reconstructed human epidermis (RhE) tissue model

-

Assay medium

-

Test chemical (this compound)

-

Positive control (e.g., 5% Sodium Dodecyl Sulfate)

-

Negative control (e.g., Phosphate-Buffered Saline)

-

MTT solution (0.5 mg/mL)

-

Isopropanol (or other suitable solvent for formazan extraction)

-

6-well and 24-well plates

-

Plate reader

Procedure:

-

Pre-incubation: Upon receipt, pre-incubate the RhE tissues overnight in assay medium at 37°C and 5% CO₂.[14]

-

Exposure: Apply the test chemical (solid or liquid), positive control, and negative control topically to the surface of triplicate tissues.[14]

-

Incubation: Incubate the tissues with the applied substances for 60 minutes at 37°C.[14]

-

Washing: Thoroughly wash the tissues with PBS to remove the test substance.[14]

-

Post-incubation: Transfer the tissues to fresh assay medium and incubate for approximately 42 hours.[14]

-

MTT Assay: Transfer the tissues to an MTT solution and incubate for 3 hours.[17]

-

Extraction: Extract the formazan from the tissues using isopropanol.[17]

-

Quantification: Measure the optical density of the formazan solution using a plate reader (e.g., at 550 nm).[17]

-

Data Analysis: Calculate the percentage viability of the test chemical-treated tissues relative to the negative control. A chemical is typically classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[16]

In Vitro Eye Irritation Test (General Protocol)

This is a generalized protocol based on methods using reconstructed human cornea-like epithelial (RhCE) models.[12][18]

Principle: The eye irritation potential of a chemical is evaluated by its cytotoxic effect on an RhCE tissue model. Similar to the skin irritation test, cell viability is commonly assessed using the MTT assay.

Materials:

-

Reconstructed human cornea-like epithelial (RhCE) tissue model

-

Assay medium

-

Test chemical (this compound)

-

Positive and negative controls

-

MTT solution

-

Isopropanol

-

Multi-well plates

-

Plate reader

Procedure:

-

Pre-incubation: Pre-incubate the RhCE tissues overnight in assay medium.

-

Exposure: Apply the test chemical to the surface of duplicate or triplicate tissues. The exposure time varies depending on whether the substance is a liquid (e.g., 30 minutes) or a solid (e.g., 6 hours).[12]

-

Washing: Rinse the tissues thoroughly to remove the test chemical.

-

Post-incubation: Incubate the tissues in fresh medium for a defined period (e.g., 18 hours).[19]

-

MTT Assay and Quantification: Follow the same steps as described for the in vitro skin irritation test (5.2, steps 6-9).

-

Data Analysis: A chemical is typically classified as an eye irritant if the tissue viability falls below a certain threshold (e.g., ≤ 60%) relative to the negative control.[12]

Conclusion

This compound is a chemical that requires careful handling due to its classification as a skin, eye, and respiratory irritant. While direct, comprehensive toxicological data is lacking, the information available for the structurally similar compound, nicotinic acid, suggests a low potential for acute systemic toxicity, genotoxicity, and carcinogenicity. Researchers should adhere to the recommended safety precautions, including the use of appropriate personal protective equipment and handling in a well-ventilated area. The provided experimental protocols and pathway diagrams offer a foundational understanding for the synthesis, purification, and biological investigation of this compound. Further research is warranted to fully characterize the toxicological profile and metabolic fate of this compound.

References

- 1. Nicotinate and Nicotinamide Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vitamin B3: Metabolism and Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. oxfordlabchem.com [oxfordlabchem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. epa.gov [epa.gov]

- 10. Nicotinic acid supplementation: effects on niacin status, cytogenetic damage, and poly(ADP-ribosylation) in lymphocytes of smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

- 14. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Skin Irritation: EpiDerm Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 17. sterlab-store.com [sterlab-store.com]

- 18. youtube.com [youtube.com]

- 19. Development of an Eye Irritation Test Method Using an In-House Fabrication of a Reconstructed Human Cornea-like Epithelium Model for Eye Hazard Identification - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Methylnicotinic Acid: From Historical Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methylnicotinic acid, a pyridinecarboxylic acid derivative. Delving into its historical discovery, early synthesis, and evolution into modern preparative methods, this document offers a technical exploration of its chemical properties and burgeoning applications in medicinal chemistry and drug development.

I. Introduction: Situating this compound in the Landscape of Pyridine Carboxylic Acids

This compound, systematically named 4-methylpyridine-3-carboxylic acid, is a derivative of nicotinic acid (Vitamin B3), a fundamental molecule in biological systems.[1][2] The substitution of a methyl group at the 4-position of the pyridine ring significantly influences its chemical and physical properties, paving the way for its use as a versatile building block in the synthesis of more complex molecules.[3] This guide will trace the scientific journey of this compound, from its likely emergence in mid-20th century research to its contemporary relevance.

II. The Genesis of this compound: A Historical Perspective

Pinpointing the exact moment of the first synthesis of this compound is challenging due to the historical context of organic chemistry research. However, the scientific literature points towards its origins within the broader exploration of pyridine chemistry in the mid-1940s.